molecular formula C14H13N3 B1347707 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine CAS No. 428856-24-0

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Cat. No.: B1347707
CAS No.: 428856-24-0
M. Wt: 223.27 g/mol
InChI Key: IJUMYEWHEBWLDW-UHFFFAOYSA-N
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Description

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a heterocyclic organic compound that features a benzimidazole ring fused to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the reaction of ortho-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

    Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in various research fields.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUMYEWHEBWLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358276
Record name 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428856-24-0
Record name 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428856-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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